molecular formula C16H30O3Si3 B14359300 2,2,4,4,6-Pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane CAS No. 90902-05-9

2,2,4,4,6-Pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane

Cat. No.: B14359300
CAS No.: 90902-05-9
M. Wt: 354.66 g/mol
InChI Key: NPGRRNFQSNSUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,4,6-Pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane: is a heterocyclic organic compound with a molecular formula of C11H20O3Si3. This compound is part of the cyclotrisiloxane family, characterized by a three-membered ring containing silicon and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,6-Pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of phenyltrichlorosilane with ethylmagnesium bromide, followed by hydrolysis and cyclization. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Reaction of Phenyltrichlorosilane with Ethylmagnesium Bromide:

    Hydrolysis and Cyclization:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4,6-Pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The silicon atoms in the compound can undergo substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen Peroxide, Potassium Permanganate; Conditions: Aqueous or Organic Solvent, Controlled Temperature

    Reduction: Lithium Aluminum Hydride; Conditions: Anhydrous Solvent, Inert Atmosphere

    Substitution: Amines, Alcohols; Conditions: Organic Solvent, Acid or Base Catalyst

Major Products Formed:

Scientific Research Applications

2,2,4,4,6-Pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,4,4,6-Pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with molecular targets through its silicon-oxygen framework. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved may include:

Comparison with Similar Compounds

  • 2,2,4,4,6-Pentamethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane
  • 2,2,4,6,6-Pentamethylheptane
  • Cyclotrisiloxane derivatives

Comparison: 2,2,4,4,6-Pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane is unique due to its specific ethyl and phenyl substitutions, which confer distinct chemical and physical properties compared to its methyl-substituted counterparts.

Properties

CAS No.

90902-05-9

Molecular Formula

C16H30O3Si3

Molecular Weight

354.66 g/mol

IUPAC Name

2,2,4,4,6-pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane

InChI

InChI=1S/C16H30O3Si3/c1-6-20(7-2)17-21(8-3,9-4)19-22(10-5,18-20)16-14-12-11-13-15-16/h11-15H,6-10H2,1-5H3

InChI Key

NPGRRNFQSNSUAS-UHFFFAOYSA-N

Canonical SMILES

CC[Si]1(O[Si](O[Si](O1)(CC)C2=CC=CC=C2)(CC)CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.